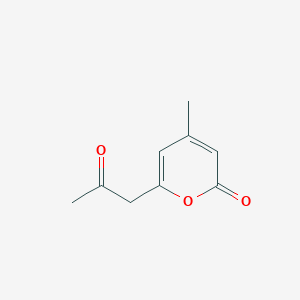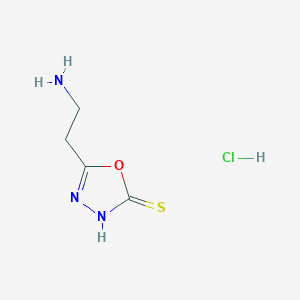
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride
Vue d'ensemble
Description
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-aminoethyl methacrylate hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride , have been reported to interact with various proteins and enzymes
Mode of Action
Based on its structural similarity to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride , it may act as a protease inhibitor. Protease inhibitors work by binding to the active site of enzymes, preventing them from catalyzing reactions. This interaction can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
Compounds with similar structures, such as dopamine , are known to play a role in various biochemical pathways, including the synthesis of neurotransmitters. Dopamine, for instance, is synthesized from the amino acid tyrosine in a two-step enzymatic process
Pharmacokinetics
The compound’s solubility, stability, and reactivity, which can influence its bioavailability and pharmacokinetics, may be inferred from related compounds .
Result of Action
Based on its structural similarity to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride , it may inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin, leading to changes in cellular processes and biochemical pathways.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethanethiol with carbon disulfide and hydrazine hydrate, followed by cyclization to form the oxadiazole ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or thione groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Another compound with a similar aminoethyl group but different overall structure and properties.
2-Aminoethyltrimethylammonium chloride: Contains a similar aminoethyl group but with a quaternary ammonium structure.
Uniqueness
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is unique due to its oxadiazole-thione ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propriétés
IUPAC Name |
5-(2-aminoethyl)-3H-1,3,4-oxadiazole-2-thione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS.ClH/c5-2-1-3-6-7-4(9)8-3;/h1-2,5H2,(H,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZIJXJRABXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNC(=S)O1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



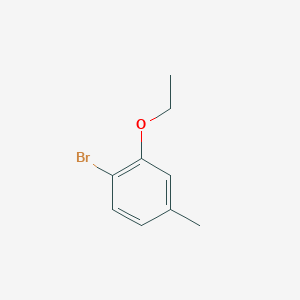

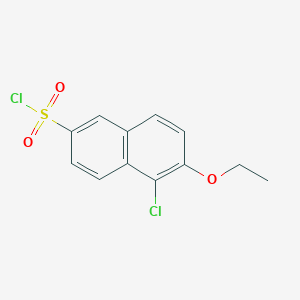

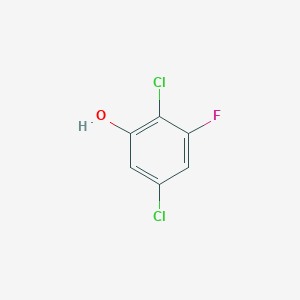

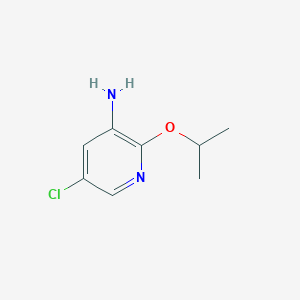

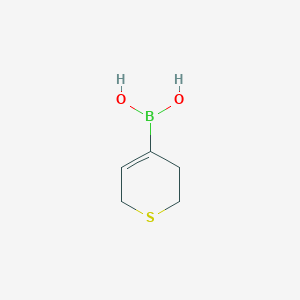

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)
